Technical Documentation Center

7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1190321-05-1

Core Science & Biosynthesis

Foundational

Engineering Next-Generation Kinase Inhibitors: The Strategic Utility of 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals As a Senior Application Scientist, I frequently observe that the choice o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

As a Senior Application Scientist, I frequently observe that the choice of a foundational scaffold dictates the entire trajectory of a medicinal chemistry campaign. In the highly competitive landscape of targeted oncology and autoimmune therapeutics, the ATP-binding pocket of kinases remains a primary target. Among the myriad of heterocyclic building blocks available, 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190321-05-1)[1] has emerged as a privileged starting material.

This whitepaper deconstructs the structural rationale, physicochemical advantages, and bench-validated synthetic workflows associated with this specific 6-azaindole derivative, providing a comprehensive guide for researchers engineering the next generation of small-molecule inhibitors.

Structural & Mechanistic Rationale

The 6-Azaindole Core as a Privileged Hinge Binder

The majority of FDA-approved type I kinase inhibitors function by outcompeting ATP for the active site, requiring precise hydrogen-bonding interactions with the kinase hinge region[2]. The pyrrolo[2,3-c]pyridine (6-azaindole) core is uniquely suited for this task. The N1-H of the pyrrole ring acts as a potent hydrogen bond donor, while the N6 nitrogen of the pyridine ring serves as an adjacent hydrogen bond acceptor. Together, they form a bidentate interaction network with the backbone carbonyl and amide N-H of the hinge residues, perfectly mimicking the binding mode of the adenine ring in ATP[3].

Electronic Tuning via C7-Fluorination

The strategic placement of a fluorine atom at the C7 position—adjacent to the pyridine nitrogen—serves three critical functions:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the N6 nitrogen, preventing off-target basicity-driven toxicity (e.g., hERG inhibition) while maintaining sufficient electron density for hinge-backbone hydrogen bonding.

  • Metabolic Shielding: The C7 position is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorination blocks this metabolic liability, significantly extending the molecule's half-life.

  • Multipolar Interactions: The fluorine atom can engage in favorable orthogonal multipolar interactions with the backbone amides or the gatekeeper residue deep within the ATP pocket.

The C3-Iodo Vector for Late-Stage Diversification

The iodine atom at the C3 position is not a structural endpoint but a highly reactive synthetic handle. Because the C3 vector points directly outward from the hinge region toward the solvent channel or the adjacent DFG-out pocket, it allows medicinal chemists to use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to append bulky, selectivity-driving motifs without disrupting the core hinge interaction[3].

Pharmacophoric Mapping

To visualize the causality behind these structural choices, the following interaction graph maps the 7-fluoro-3-iodo-6-azaindole core within a generic kinase ATP-binding pocket.

G cluster_ligand Ligand: 7-Fluoro-3-iodo-6-azaindole Core cluster_kinase Kinase ATP Pocket N1 N1-H (Pyrrole) Hinge_CO Hinge Backbone C=O N1->Hinge_CO H-Bond Donor N6 N6 (Pyridine) Hinge_NH Hinge Backbone N-H N6->Hinge_NH H-Bond Acceptor C7 C7-Fluoro Gatekeeper Gatekeeper Residue C7->Gatekeeper Steric/Electronic Tuning C3 C3-Iodo Handle Solvent Solvent Channel C3->Solvent Vector for Diversification

Fig 1. Pharmacophoric mapping of the 7-fluoro-6-azaindole core within the kinase ATP-binding hinge.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the starting material is essential for predicting downstream Lipinski rule compliance.

PropertyValueMechanistic Implication in Drug Design
CAS Number 1190321-05-1[1]Unique identifier for IP tracking and commercial procurement.
Molecular Weight 262.02 g/mol Low MW allows for extensive C3 elaboration while remaining <500 Da.
H-Bond Donors 1 (N1-H)Essential for anchoring to the kinase hinge backbone (C=O).
H-Bond Acceptors 1 (N6)Essential for anchoring to the kinase hinge backbone (N-H).
ClogP (estimated) ~2.1Optimal lipophilicity for membrane permeability before elaboration.
Reactive Handles C3-IodoEnables orthogonal Pd-catalyzed cross-coupling reactions.

Synthetic Workflows & Validated Protocols

The transition from a raw starting material to a diversified lead compound requires robust, self-validating synthetic protocols. Below are the field-proven methodologies for utilizing this scaffold.

Protocol A: Regioselective C3-Iodination of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine

(If starting from the un-iodinated precursor)

Causality & Rationale: N-Iodosuccinimide (NIS) is preferred over elemental iodine ( I2​ ) because it provides a controlled, mild source of electrophilic iodine ( I+ ), minimizing oxidative degradation of the electron-rich pyrrole ring. DMF stabilizes the iodonium intermediate via weak coordination, ensuring >95% regioselectivity at the C3 position.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and dissolve in anhydrous DMF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NIS (1.05 equiv) portion-wise over 15 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: The reaction is self-indicating; the dark color of NIS fades as the electrophilic iodine is consumed. LC-MS analysis should confirm a mass shift from m/z 137 [M+H]+ to m/z 263 [M+H]+ , with a characteristic isotopic pattern confirming mono-iodination.

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NIS. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and recrystallize from DCM/Hexanes to yield the pure 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Protocol B: Palladium-Catalyzed C3 Suzuki-Miyaura Coupling

Causality & Rationale: The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the steric bulk of dppf prevents the basic azaindole nitrogens from poisoning the catalyst via off-target coordination.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add K2​CO3​ (2.0 equiv) and a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Note: Water is crucial to dissolve the inorganic base and facilitate the transmetalation step.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with N2​ for 15 minutes.

  • Reaction: Heat the sealed flask to 90 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material peak (m/z 263) and emergence of the product mass indicates successful conversion. TLC (50% EtOAc/Hexanes) should reveal a new, UV-active spot with a lower Rf​ value than the highly lipophilic iodo-precursor.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, concentrate, and purify via silica gel flash chromatography.

Workflow SM 7-Fluoro-1H-pyrrolo [2,3-c]pyridine Iodination Regioselective C3-Iodination (NIS) SM->Iodination Intermediate 7-Fluoro-3-iodo- 1H-pyrrolo[2,3-c]pyridine (CAS: 1190321-05-1) Iodination->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Product C3-Substituted Kinase Inhibitor Coupling->Product

Fig 2. Step-by-step synthetic workflow from the azaindole core to the diversified kinase inhibitor.

Translational Applications in Oncology

While 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a foundational block for ATP-competitive kinase inhibitors (such as those targeting the JAK/STAT or BRAF pathways), its utility has recently expanded into the realm of epigenetics.

For example, Wang et al. utilized the pyrrolo[2,3-c]pyridine core to design highly potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). By elaborating off the core, they achieved single-digit nanomolar IC50​ values (e.g., 3.1 nM for LSD1 enzymatic activity) and demonstrated profound cell growth inhibition in MV4;11 acute myeloid leukemia (AML) and H1417 small-cell lung cancer (SCLC) cell lines. This highlights the scaffold's versatility beyond traditional kinase ATP pockets.

Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Activation Inhibitor Azaindole Inhibitor Inhibitor->JAK ATP-competitive block Nucleus Gene Transcription STAT->Nucleus Translocation

Fig 3. Disruption of the JAK/STAT signaling cascade by ATP-competitive azaindole kinase inhibitors.

Conclusion

The compound 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is far more than a simple heterocyclic intermediate; it is a highly engineered, pharmacophorically optimized starting material. By combining the bidentate hinge-binding capability of the 6-azaindole core with the metabolic shielding of a C7-fluorine and the synthetic versatility of a C3-iodine, it provides medicinal chemists with a reliable, self-validating platform for discovering the next generation of targeted therapeutics.

Sources

Exploratory

CAS number 1190321-05-1 properties and availability

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6), a Potent Allosteric Wip1 Phosphatase Inhibitor Senior Application Scientist Note: Initial searches for CAS number 1190321-05-1 did not yield a specific molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6), a Potent Allosteric Wip1 Phosphatase Inhibitor

Senior Application Scientist Note: Initial searches for CAS number 1190321-05-1 did not yield a specific molecule. However, extensive data is available for the structurally related and functionally significant compound GSK2830371, which is assigned CAS number 1404456-53-6. This guide will focus on the properties and availability of GSK2830371, a compound of significant interest to researchers in oncology and cell signaling.

Introduction and Chemical Identity

GSK2830371 is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response and cell cycle checkpoints, primarily by dephosphorylating and inactivating key tumor suppressor proteins. Its overexpression is implicated in several human cancers, making it a compelling target for therapeutic intervention. GSK2830371 represents a key tool for investigating the biological roles of Wip1 and a potential starting point for the development of novel anti-cancer agents.

Synonyms:

  • PPM1D Phosphatase Inhibitor II

  • (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide[1]

  • PP2Cδ Inhibitor II

  • Wip1 Inhibitor II

Physicochemical Properties

A summary of the key physicochemical properties of GSK2830371 is presented in the table below. This information is crucial for its handling, formulation, and use in various experimental settings.

PropertyValueSource(s)
CAS Number 1404456-53-6[1][2][3]
Molecular Formula C23H29ClN4O2S[3]
Molecular Weight 461.02 g/mol [3]
Appearance Light yellow powder
Purity ≥97% (HPLC)
Solubility DMSO: 100 mg/mL
Storage Conditions Store at -20°C. Stock solutions are stable for up to 6 months at -20°C.

Mechanism of Action and Biological Activity

GSK2830371 functions as an allosteric, non-competitive, and reversible inhibitor of Wip1 phosphatase. Its mechanism is unique in that it binds to a flap subdomain of Wip1, which is involved in regulating the enzyme's catalytic activity and substrate recognition.[1] This allosteric binding mode confers high selectivity for Wip1 over other phosphatases, as this flap subdomain is not conserved in other members of the phosphatase family.[1]

The inhibition of Wip1 by GSK2830371 leads to the enhanced phosphorylation of key Wip1 substrates. This includes critical proteins in the DNA damage response pathway such as:

  • p53 (on Ser15)

  • Chk2 (on Thr68)

  • H2AX (on Ser139)

  • ATM (on Ser1981)

By preventing the dephosphorylation of these proteins, GSK2830371 effectively sustains their active, phosphorylated state, thereby amplifying the downstream signaling cascade. This ultimately leads to the upregulation of p21/WAF1 and cell cycle arrest or apoptosis in tumor cells with wild-type TP53. Consequently, GSK2830371 has been shown to inhibit the growth of various hematopoietic and breast tumor cell lines. Furthermore, it has demonstrated efficacy in blocking the growth of lymphoma xenografts in vivo.[1]

Signaling Pathway of Wip1 Inhibition by GSK2830371

Wip1_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_atm_activation ATM Activation cluster_downstream_effectors Downstream Effectors cluster_wip1_regulation Wip1 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA Damage ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive ATM_active p-ATM (active) (Ser1981) ATM_inactive->ATM_active Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive p53_inactive p53 (inactive) ATM_active->p53_inactive H2AX_inactive H2AX (inactive) ATM_active->H2AX_inactive Chk2_active p-Chk2 (active) (Thr68) Chk2_inactive->Chk2_active p53_active p-p53 (active) (Ser15) p53_inactive->p53_active p21 p21/WAF1 Upregulation p53_active->p21 induces Apoptosis Apoptosis p53_active->Apoptosis promotes H2AX_active γ-H2AX (active) (Ser139) H2AX_inactive->H2AX_active Wip1 Wip1 (PPM1D) Wip1->ATM_active dephosphorylates Wip1->Chk2_active dephosphorylates Wip1->p53_active dephosphorylates Wip1->H2AX_active dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest promotes

Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK2830371.

Experimental Protocol: In Vitro Wip1 Inhibition Assay

The following protocol is a generalized procedure for assessing the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase, based on methodologies described in the literature.[2]

Materials:

  • Recombinant human Wip1 enzyme

  • Fluorescein diphosphate (FDP) substrate

  • Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

  • GSK2830371

  • Anhydrous DMSO

  • Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

  • Prepare a stock solution of GSK2830371 in anhydrous DMSO.

  • Perform serial dilutions of the GSK2830371 stock solution in assay buffer to create a range of desired concentrations for the IC50 determination.

  • In a suitable microplate, add 50 µM FDP substrate to each well.

  • Add the diluted GSK2830371 or DMSO (as a vehicle control) to the respective wells.

  • Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

  • Incubate the plate at room temperature for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Measure the fluorescent signal on a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the GSK2830371 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Commercial Availability

GSK2830371 is available from several commercial suppliers for research purposes. The following table provides a non-exhaustive list of vendors. Researchers should verify the purity and quality of the compound from their chosen supplier.

SupplierProduct NameCAS Number
Selleck ChemicalsGSK28303711404456-53-6
Sigma-Aldrich (Calbiochem®)PPM1D Phosphatase Inhibitor II, GSK28303711404456-53-6
Tocris Bioscience (R&D Systems)GSK 28303711404456-53-6
TargetMolGSK 28303711404456-53-6
Axon MedchemGSK28303711404456-53-6

References

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Sonogashira Coupling of 3-Iodo-Azaindoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, condition optimization, and self-validating experimental protocols for the functionalization of the 1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, condition optimization, and self-validating experimental protocols for the functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

Mechanistic Rationale & Causality

The 7-azaindole scaffold is a privileged bioisostere of indole and purine, heavily utilized in the development of kinase inhibitors (e.g., AAK1 inhibitors) and broad-spectrum antiviral agents[1]. Functionalization at the C3 position via the Sonogashira cross-coupling reaction is a critical pathway for introducing alkynyl pharmacophores.

Why 3-Iodo-Azaindoles?

Electrophilic aromatic substitution on 7-azaindoles occurs highly regioselectively at the C3 position due to the electron-rich nature of the pyrrole ring. Pre-functionalization using N-iodosuccinimide (NIS) rapidly yields 3-iodo-azaindoles[2]. The resulting C(sp2)-I bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for precise, regioselective alkynylation even in poly-halogenated substrates (e.g., 5-bromo-3-iodo-7-azaindole)[3].

The N-Protection Paradigm Shift

A critical expert insight in azaindole chemistry is the differential requirement for pyrrole nitrogen (N1) protection. While Suzuki-Miyaura cross-couplings on the azaindole core frequently require N-protection (e.g., via tosylation or Boc) to prevent catalyst poisoning or undesired side reactions, the Sonogashira coupling at the C3 position proceeds efficiently without N-protection [3]. The causality stems from the rapid transmetalation of the copper-acetylide intermediate, which kinetically outcompetes any potential N-coordination to the palladium center. This eliminates two synthetic steps (protection and deprotection), vastly streamlining the drug development workflow.

Mechanism A Pd(0) Active Catalyst L2Pd B Oxidative Addition Insertion into C(3)-I A->B 3-Iodo-azaindole C Transmetalation Cu-Alkyne Transfer B->C L2Pd(II)(Azaindole)(I) D Reductive Elimination C(3)-C(sp) Bond Formation C->D L2Pd(II)(Azaindole)(Alkyne) D->A Product Release

Catalytic cycle of the Sonogashira coupling for 3-iodo-azaindoles.

Optimization of Reaction Conditions

The success of the Sonogashira reaction relies heavily on the synergistic interplay between the catalyst, co-catalyst, base, and solvent. Table 1 summarizes the causality behind typical condition variations.

Table 1: Optimization of Sonogashira Conditions for 3-Iodo-Azaindoles

ParameterSelectionCausality & Expert Observation
Catalyst Pd(PPh3)2Cl2 (5-10 mol%)Preferred over Pd(PPh3)4 due to superior air-stability. It reduces in situ to the active Pd(0) species, providing a steady catalytic cycle[1].
Co-Catalyst CuI (10-20 mol%)Essential for forming the highly nucleophilic copper acetylide intermediate. Must be added after initial degassing to prevent Glaser homocoupling.
Base Triethylamine (Et3N)Acts as both the proton acceptor and a stabilizing ligand. Et3N provides optimal basicity without degrading the azaindole core[1].
Solvent THF or DMFTHF is preferred for standard alkynes due to ease of removal during workup[1]. DMF is reserved for highly polar, insoluble azaindole derivatives.
Temperature Room Temp to 60 °CUnprotected 3-iodo-azaindoles typically couple well at room temperature. Heating is only recommended for sterically hindered terminal alkynes.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : it incorporates specific in-process checkpoints to ensure the chemical integrity of the reaction before proceeding to the next step.

Materials Required
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal Alkyne (e.g., trimethylsilylacetylene or 3-ethynylpyridine) (1.2 - 1.5 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.10 equiv)

  • Anhydrous THF and Et3N (1:1 v/v ratio)

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Charge an oven-dried Schlenk flask with 3-iodo-1H-pyrrolo[2,3-b]pyridine and Pd(PPh3)2Cl2.

  • Add the anhydrous THF and Et3N solvent mixture.

  • Validation Checkpoint 1 (Degassing): Sparge the solution with ultra-pure N2 or Argon for 15 minutes. Causality: Oxygen must be rigorously excluded. The presence of O2 will oxidize Cu(I) to Cu(II), triggering the Glaser homocoupling of the alkyne (visually indicated by the solution turning a deep blue/green).

Step 2: Co-Catalyst & Reagent Addition 4. Briefly pause the inert gas flow and add CuI in one portion. 5. Add the terminal alkyne dropwise via a gas-tight syringe. 6. Validation Checkpoint 2 (Activation): Upon addition of the alkyne and CuI, the mixture should transition from a pale yellow to a darker amber/brown, indicating the formation of the active Pd(0) and copper acetylide species.

Step 3: Reaction Execution 7. Stir the reaction mixture at room temperature (or heat to 60 °C if the alkyne is electron-deficient) for 4 to 12 hours under a positive pressure of N2. 8. Validation Checkpoint 3 (TLC Tracking): Monitor via TLC (typically 50% EtOAc in Hexanes). The starting 3-iodo-azaindole is strongly UV-active (254 nm). The reaction is complete when the starting material spot is entirely consumed, replaced by a new spot (usually with a lower Rf) exhibiting distinct fluorescence.

Step 4: Workup & Isolation 9. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium and copper salts. Wash the pad thoroughly with EtOAc. 10. Concentrate the filtrate in vacuo. 11. Purify the crude residue via silica gel flash chromatography.

Workflow Step1 1. Degassing N2 Purge (15 min) Step2 2. Reagent Loading Azaindole + Pd/Cu Step1->Step2 Step3 3. Alkyne Addition Dropwise Step2->Step3 Step4 4. Reaction RT to 60°C Step3->Step4 Step5 5. Validation TLC & LC-MS Step4->Step5

Step-by-step experimental workflow for the Sonogashira reaction.

Analytical Validation (1H NMR & LC-MS)

To definitively validate the structural integrity of the synthesized 3-alkynyl-azaindole:

  • 1H NMR (DMSO-d6 or CDCl3): The defining feature of the starting material is the presence of the C2-H proton (typically a singlet around 7.6–7.8 ppm) and the absence of the C3-H proton. In the product, the C2-H singlet must remain intact (confirming the pyrrole ring did not degrade), while new resonances corresponding to the alkynyl substituent (e.g., aryl protons from 3-ethynylpyridine or the TMS methyl protons at ~0.25 ppm) will appear.

  • LC-MS: Ensure the exact mass matches the calculated [M+H]+. The disappearance of the characteristic iodine isotope pattern further confirms successful cross-coupling.

References

1.[1] Title: Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents Source: Frontiers in Chemistry URL: [Link]

2.[2] Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[3] Title: Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis and Functionalization of 7-Azaindole Derivatives

Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3] Its structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3] Its structure, which is an isostere of both indole and purine, allows it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the adenine fragment of ATP.[1] This has led to the development of several successful therapeutic agents, including the FDA-approved BRAF kinase inhibitor Vemurafenib for metastatic melanoma and Pexidartinib, a CSF1R inhibitor.[3] The strategic replacement of a carbon atom in the indole ring with nitrogen not only alters the electronic properties but also introduces a key hydrogen bond acceptor site, which can significantly enhance binding affinity and modulate physicochemical properties.[1][4]

Despite their therapeutic importance, the synthesis and functionalization of 7-azaindoles present unique challenges. The electron-deficient nature of the pyridine ring can impede many classical indole synthesis methods.[1][5] Furthermore, the adjacent nitrogen atoms of the pyrrole and pyridine rings can act as a bidentate chelating ligand, leading to catalyst inhibition in metal-catalyzed reactions.[4][6]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for overcoming these synthetic hurdles. These reactions provide reliable and modular strategies for forming C-C, C-N, and C-O bonds, enabling the precise installation of diverse functional groups onto the 7-azaindole core. This guide provides an in-depth overview of key palladium-catalyzed methodologies, detailed experimental protocols, and critical insights into the rationale behind experimental design for researchers in synthetic and medicinal chemistry.

Core Concepts: The Palladium Catalytic Cycle

Most of the reactions discussed herein operate via a general Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions. The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent or an amine) displaces a ligand on the Pd(II) complex.

  • Reductive Elimination: The two coupling partners are joined, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Ar-X Transmetal Transmetalation or Amine Binding PdII_Intermediate L₂Pd(II)(Ar)(Nu) Transmetal->PdII_Intermediate Nu-M RedElim Reductive Elimination RedElim->Pd0 Product Ar-Nu (Product) RedElim->Product ArX Ar-X (e.g., Halo-7-azaindole) ArX->OxAdd NuM Nu-M (Coupling Partner) NuM->Transmetal Buchwald_Hartwig_Workflow Start Start: Halo-7-Azaindole + Amine Catalyst Add Pd Precatalyst (e.g., RuPhos G3) + Ligand (e.g., RuPhos) Start->Catalyst Solvent Add Anhydrous Solvent (e.g., Dioxane or Toluene) Catalyst->Solvent Base Add Strong Base (e.g., LiHMDS) Solvent->Base Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Amino-7-Azaindole Purify->Product Cascade_Heck_Pathway Start Amino-o-bromopyridine + Alkenyl Bromide Catalyst Pd₂(dba)₃ / XPhos t-BuONa Start->Catalyst Step1 Step 1: Intermolecular C-N Coupling (Amination) Catalyst->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Heck Reaction Intermediate->Step2 Product Substituted 7-Azaindole Step2->Product

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Suzuki coupling with electron-rich heterocycles

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently troubleshoot complex catalytic systems for drug development professionals and synthetic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently troubleshoot complex catalytic systems for drug development professionals and synthetic chemists.

Suzuki-Miyaura cross-coupling is a foundational transformation in modern synthesis, but electron-rich heterocycles introduce severe mechanistic bottlenecks. These substrates frequently cause reaction stalling, catalyst deactivation, and reagent decomposition. This guide is designed to move beyond empirical guessing by explaining the causality behind these failures and providing field-proven, self-validating solutions.

Diagnostic Workflow for Heteroaryl Suzuki Couplings

Before adjusting parameters, you must analyze your crude reaction mixture (via LCMS or NMR) to identify the specific failure mode.

Workflow Start Heteroaryl Suzuki Coupling Fails Check Analyze Crude NMR/LCMS Start->Check Dehalogenation Starting Halide Intact (No Product) Check->Dehalogenation Protodeboronation Boronic Acid Consumed (Protodeboronation) Check->Protodeboronation Sol1 Switch to XPhos/SPhos Pd G3 Precatalyst Dehalogenation->Sol1 Sol2 Use MIDA Boronate & Anhydrous TMSOK Protodeboronation->Sol2

Diagnostic workflow for resolving common heteroaryl Suzuki coupling failures.

FAQ 1: The Protodeboronation Dilemma

Q: I am attempting to couple 2-furylboronic acid with an aryl bromide. LCMS shows complete consumption of the boronic acid, but my starting halide remains untouched. What is happening?

A: You are observing protodeboronation, a rapid, base-catalyzed C-B bond cleavage that replaces the boron moiety with a proton[1]. Electron-rich heteroaryl boronic acids (such as 2-furyl, 2-thiophenyl, and 2-pyrrolyl) are highly susceptible to this degradation because the resulting heteroaryl anion intermediate is relatively stable, and basic nitrogen atoms can trigger unimolecular zwitterionic fragmentation[2]. In standard aqueous basic conditions, the hydrolysis and subsequent decomposition of the boronate outpaces the transmetalation step.

The Solution: Implement a "slow-release" strategy using N-methyliminodiacetic acid (MIDA) boronates[3]. MIDA boronates are indefinitely stable on the bench and unreactive under standard anhydrous cross-coupling conditions. By utilizing a soluble organic base like potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions, the active boronic acid is generated slowly in situ. This keeps its instantaneous concentration extremely low, favoring productive transmetalation over destructive protodeboronation[4].

FAQ 2: Catalyst Poisoning & Sluggish Oxidative Addition

Q: My reaction using an electron-rich heteroaryl chloride (e.g., 2-chloro-N-methylpyrrole) and a standard Pd(PPh₃)₄ catalyst stalls at <5% conversion. Is the catalyst dead?

A: Yes, your catalyst has likely been sequestered into an off-cycle resting state. Electron-rich heteroaryl halides present two distinct mechanistic hurdles. First, the high electron density on the heterocycle strengthens the C-Cl bond, making the initial oxidative addition of Pd(0) highly sluggish. Second, the Lewis-basic heteroatoms (N, O, S) strongly coordinate to the palladium center, forming stable, inactive dinuclear or multinuclear complexes (catalyst poisoning)[5]. Unprotected nitrogen-rich azoles are particularly notorious for this inhibitory effect[6].

The Solution: Upgrade your ligand system to dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos[7]. These ligands are highly electron-rich, which accelerates oxidative addition into stubborn C-Cl bonds. More importantly, their extreme steric bulk prevents multiple heterocycles from coordinating to the Pd center simultaneously, thus inhibiting the formation of off-cycle inactive species[8]. Always pair these ligands with a pre-formed Pd G3 or G4 precatalyst to ensure rapid, quantitative generation of the active monoligated Pd(0) species.

Mechanistic Failure Points in Heteroaryl Couplings

Mechanism Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Slow with e-rich halides) Pd0->OA Poison Catalyst Poisoning by Heteroatoms Pd0->Poison PdII Pd(II) Ar-X OA->PdII TM Transmetalation PdII->TM PdII_Product Pd(II) Ar-Ar' TM->PdII_Product Proto Protodeboronation of Ar'-B(OH)2 TM->Proto RE Reductive Elimination PdII_Product->RE RE->Pd0

Suzuki-Miyaura catalytic cycle highlighting heterocycle-specific failure points.

Quantitative Data: Impact of Optimization on Yields

The following table summarizes the quantitative impact of switching from traditional conditions to optimized protocols for challenging electron-rich heterocycles.

ElectrophileNucleophile (Boron Source)Catalyst / LigandBase / SolventYield (%)Primary Failure Mode Addressed
2-Chloropyridine2-Furylboronic AcidPd(PPh₃)₄K₂CO₃, PhMe/H₂O<10%Protodeboronation & Poisoning
2-Chloropyridine2-Furyl MIDA BoronatePd(OAc)₂ / SPhosK₃PO₄, THF/H₂O85%Protodeboronation
3-BromoquinolineThiophene-2-boronic AcidPd(dppf)Cl₂Na₂CO₃, Dioxane/H₂O45%Catalyst Poisoning
3-BromoquinolineThiophene-2-boronic AcidXPhos Pd G3K₃PO₄, Dioxane/H₂O92%Catalyst Poisoning
2-Chloro-1-methylpyrroleBenzeneboronic AcidPd(PPh₃)₄K₂CO₃, PhMe/H₂O<5%Sluggish Oxidative Addition
2-Chloro-1-methylpyrroleBenzeneboronic AcidSPhos Pd G3K₃PO₄, Toluene/H₂O88%Sluggish Oxidative Addition

Self-Validating Experimental Protocol

Anhydrous Suzuki-Miyaura Coupling of Heteroaryl Halides with MIDA Boronates This protocol utilizes TMSOK as a soluble base to promote transmetalation while strictly preventing aqueous protodeboronation[4].

Step 1: Preparation of the Reaction Vessel Flame-dry a Schlenk tube or a 20 mL reaction vial equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon (repeat 3 times to ensure a strictly anhydrous environment).

Step 2: Reagent Loading Add the heteroaryl halide (1.0 equiv, 0.5 mmol), the heteroaryl MIDA boronate (1.5 equiv, 0.75 mmol), and the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

Step 3: Base Addition Inside a nitrogen-filled glovebox (or using strict Schlenk technique against a positive flow of inert gas), add anhydrous Potassium trimethylsilanolate (TMSOK) (3.0 equiv, 1.5 mmol). Causality note: TMSOK is highly soluble in organic solvents, ensuring homogeneous base distribution without introducing water.

Step 4: Solvent Addition Inject anhydrous, thoroughly degassed 1,4-Dioxane (5.0 mL) via syringe.

Step 5: Reaction Execution & Self-Validation Seal the vial and heat to 80 °C in a pre-heated oil bath or reaction block for 12-24 hours. Monitor the reaction via LCMS. Self-Validation Check: Within the first 15 minutes at 80 °C, the reaction mixture should transition from pale yellow to a dark, homogeneous solution (active Pd(0) species). If a heavy black precipitate forms early (<1 hr) and the solution turns clear, the catalyst has crashed out as "palladium black." This indicates either oxygen ingress or severe catalyst poisoning by the heterocycle, requiring a higher ligand-to-palladium ratio.

Step 6: Workup Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate in vacuo and purify via flash column chromatography.

References

  • Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boron
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. acs.org.
  • Protodeboron
  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate | Journal of the American Chemical Society. acs.org.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC. nih.gov.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Public
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. mit.edu.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. nih.gov.

Sources

Optimization

byproducts in the synthesis of substituted pyrrolo[2,3-c]pyridines

Welcome to the Technical Support Center for Pyrrolo[2,3-c]pyridine (6-Azaindole) Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrolo[2,3-c]pyridine (6-Azaindole) Synthesis .

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In drug development and heterocyclic chemistry, understanding the mechanistic causality behind byproduct formation is the only way to build robust, self-validating synthetic protocols.

Below, you will find targeted Q&A troubleshooting guides, structured quantitative data, validated protocols, and mechanistic pathway visualizations addressing the most common failure points in 6-azaindole synthesis.

PART 1: Diagnostic Q&A & Troubleshooting Guides

Route A: Direct Condensation (3-Amino-4-picoline + Esters)

Q: Why am I isolating up to 25% of an amide byproduct when reacting the dianion of 3-amino-4-picoline with ethyl benzoate? A: This is a classic issue of kinetic versus thermodynamic control. When 3-amino-4-picoline is dilithiated (typically using sec-BuLi), you generate both a C-anion (at the methyl group) and an N-anion. The amide byproduct arises from the kinetically rapid but undesired nitrogen attack on the ester carbonyl [1]. Causality & Solution: To suppress N-attack, you must strictly control the reaction temperature. The C/N selectivity is highly temperature-dependent. By maintaining the reaction mixture below -30 °C (ideally at -78 °C), the C-anion preferentially attacks the ester. The resulting tetrahedral intermediate collapses into a ketone, which is then rapidly and intramolecularly trapped by the neighboring N-Li. This internal trapping outpaces any secondary intermolecular reactions, driving the cyclization forward cleanly.

Route B: Cross-Coupling Strategies (Sonogashira-Cyclization)

Q: During the Sonogashira coupling of 4-amino-3-iodopyridine with terminal alkynes, my alkyne is being consumed, but I am isolating a significant amount of a non-polar byproduct instead of the coupled intermediate. What is happening? A: You are observing Glaser homocoupling (dimerization) of your terminal alkyne [2]. Causality & Solution: This is a notorious side reaction in palladium/copper-catalyzed cross-couplings. The Cu(I) co-catalyst, in the presence of even trace amounts of atmospheric oxygen, facilitates the oxidative dimerization of the alkyne. To troubleshoot: rigorously degas your solvents (e.g., via three freeze-pump-thaw cycles) and backfill the reaction vessel with high-purity argon. If the issue persists, switch to a "copper-free" Sonogashira protocol using a highly active, electron-rich palladium catalyst (e.g., Pd(PPh₃)₄ or specific Buchwald ligands), which entirely eliminates the Cu-mediated homocoupling pathway.

Route C: De Novo Pyrrole-Based Construction

Q: I am attempting to aromatize a tetrahydropyrrolo[2,3-c]pyridine intermediate using acidic thermal conditions, but I am getting poor yields and unexpected sulfinate byproducts. How can I drive the aromatization cleanly? A: Aromatization of these saturated cores via standard elimination can be sluggish and reversible. Causality & Solution: If you are utilizing an elimination strategy (e.g., eliminating a sulfonyl group), acidic thermal conditions often lead to the stoichiometric formation of methyl p-toluenesulfinate as a byproduct, which complicates purification and indicates an inefficient pathway [3]. You should pivot to a radical-mediated redox-aromatization. Introducing substoichiometric amounts of radical initiators like AIBN (azobisisobutyronitrile) or CHP (cumene hydroperoxide) promotes a clean, irreversible elimination, yielding methyl p-toluenesulfonate instead, and drives the aromatization of the 6-azaindole core quantitatively.

PART 2: Quantitative Data Summaries

To aid in reaction optimization, the following table summarizes the causal relationships between reaction conditions and byproduct distribution in the one-step synthesis of 2-phenyl-6-azaindole.

Reaction ParameterCondition TestedDesired 6-Azaindole YieldAmide Byproduct YieldMechanistic Outcome
Base Selection n-BuLi (RT)< 10%N/AIncomplete dilithiation (only 25%).
Base Selection t-BuLi (0 °C)< 20%N/ASide reactions between t-BuLi and the pyridine ring.
Base Selection sec-BuLi (RT)88% < 1% Optimal dilithiation (70% conversion to dianion).
Temperature -78 °C to RT (Uncontrolled)~60%~25%Loss of C/N selectivity; N-anion attacks ester.
Temperature Maintained < -30 °C88% < 1% Strict kinetic control; C-anion attacks ester exclusively.

PART 3: Experimental Protocols

Self-Validating Protocol: One-Pot Synthesis of 2-Phenyl-6-azaindole This protocol is designed to eliminate the amide byproduct by enforcing strict thermal control.

  • Preparation of the Dianion:

    • Charge an oven-dried, argon-purged Schlenk flask with 3-amino-4-picoline (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Stir at room temperature (20–25 °C).

    • Dropwise add sec-BuLi (3.0 equiv, 1.4 M in cyclohexane) over 15 minutes.

    • Validation Check: The solution should turn into an orange-colored slurry. Stir for exactly 3 hours at room temperature to ensure maximum dilithiation without degrading the pyridine ring.

  • Electrophile Addition (Critical Step):

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

    • Dissolve ethyl benzoate (1.0 equiv, limiting reagent) in a small volume of anhydrous THF and add it dropwise over 10 minutes.

    • Validation Check: Maintain the internal temperature strictly below -30 °C for 30 minutes. The rapid consumption of the ester at this temperature prevents N-attack.

  • Quenching and Isolation:

    • Quench the reaction at -30 °C by the careful addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography to yield 2-phenyl-6-azaindole (Expected yield: ~88%).

PART 4: Pathway Visualization

The following diagram illustrates the mechanistic divergence during the addition of the 3-amino-4-picoline dianion to an ester. It highlights how thermal control dictates the fate of the reaction.

AzaindoleSynthesis SM 3-Amino-4-picoline + sec-BuLi Dianion Dianion Intermediate (C-Li and N-Li) SM->Dianion Dilithiation (RT, 3h) Ketone Ketone Intermediate (C-Attack) Dianion->Ketone T < -30 °C (Kinetic C-Attack) Amide Amide Byproduct (N-Attack) Dianion->Amide T > -30 °C (N-Attack) Ester Ethyl Benzoate Ester->Ketone Ester->Amide Product 2-Phenyl-6-azaindole (Desired Product) Ketone->Product Rapid Intramolecular Cyclization & Dehydration

Caption: Mechanistic divergence in 2-phenyl-6-azaindole synthesis illustrating temperature-dependent byproduct formation.

PART 5: References

  • Title: A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Modern Research in Catalysis (Scirp) URL: [Link]

  • Title: Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Welcome to the Technical Support Center. 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a highly valuable halogenated building block, frequently utilized in the development of advanced therapeutics, including SARM1[1] and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a highly valuable halogenated building block, frequently utilized in the development of advanced therapeutics, including SARM1[1] and TYK2 pseudokinase inhibitors[2].

However, synthesizing this intermediate often presents yield-limiting challenges. The strongly electron-withdrawing nature of the 7-fluoro substituent significantly reduces the electron density of the pyrrole ring. This deactivation slows down electrophilic aromatic substitution at the C3 position, often leading to incomplete conversion when using standard N-iodosuccinimide (NIS) conditions[3]. This guide provides field-proven methodologies, yield optimization data, and troubleshooting FAQs to ensure high-efficiency halogenation.

Mechanistic Workflow: Overcoming Core Deactivation

To overcome the deactivating effect of the fluorine atom, our application scientists recommend transitioning from neutral NIS iodination to a strong base-mediated iodination strategy (KOH/I 2​ ). By deprotonating the pyrrole nitrogen, the intermediate azaindole anion regains substantial nucleophilicity, driving the C3-iodination to completion with high regioselectivity.

Pathway SM 7-fluoro-1H-pyrrolo[2,3-c]pyridine (Deactivated Core) Base KOH Deprotonation (Restores Nucleophilicity) SM->Base Step 1 Iodine I2 Addition (Electrophilic Attack) Base->Iodine Step 2 Intermediate C3-Sigma Complex (Wheland Intermediate) Iodine->Intermediate Transition Product 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (Target Product) Intermediate->Product Rearomatization (-H+)

Reaction pathway for the C3-selective iodination of 7-fluoro-1H-pyrrolo[2,3-c]pyridine.

Yield Optimization Data

The following table summarizes the quantitative impact of various reaction conditions on the conversion and isolated yield of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Reaction MethodReagentsSolventTemp / TimeConversionIsolated YieldPrimary Impurity
Method A (Standard)NIS (1.1 eq)CH 3​ CNrt, 12h65%58%Unreacted SM
Method B (Polar Aprotic)NIS (1.2 eq)DMFrt, 4h85%79%Unreacted SM
Method C (Mild Base)I 2​ (1.1 eq), Na 2​ CO 3​ DMFrt, 6h70%62%N-iodinated intermediate
Method D (Strong Base)I 2​ (1.1 eq), KOH (3.8 eq)DMFrt, 1h>99%92% Trace di-iodinated
Standardized Experimental Protocol: KOH/I 2​ Mediated Iodination

This self-validating protocol is engineered to maximize yield by directly addressing the electronic deficiencies of the 7-fluoro-azaindole core.

Step 1: Preparation & Deprotonation

  • Action: Charge a flame-dried round-bottom flask with 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration. Add freshly ground KOH (3.8 equiv) in one portion.

  • Causality Focus: Anhydrous conditions prevent the competitive hydrolysis of iodine. The large excess of strong base (KOH) ensures complete deprotonation of the pyrrole nitrogen. This pre-formation of the potassium salt is critical; it creates an electron-rich anionic intermediate that counteracts the electron-withdrawing nature of the 7-fluoro group.

  • Validation: Stir the suspension at room temperature for 15–20 minutes. A slight color change (usually pale yellow) indicates the formation of the azaindole anion.

Step 2: Electrophilic Addition

  • Action: Dissolve Iodine (I 2​ , 1.1 equiv) in a minimal amount of anhydrous DMF. Shield the reaction flask from direct light and add the iodine solution dropwise over 10–15 minutes.

  • Causality Focus: Dropwise addition is strictly required to maintain a low steady-state concentration of the electrophile, which prevents localized over-concentration and subsequent C2/C3 di-iodination.

Step 3: Reaction Monitoring

  • Action: Stir the mixture for 1 hour at room temperature.

  • Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is self-validating when the starting material peak entirely disappears and is replaced by a single, heavier mass peak (M+126).

Step 4: Quenching & Workup

  • Action: Pour the mixture into an ice-cold aqueous solution of 10% sodium ascorbate or sodium thiosulfate (2.0 equiv). Extract with EtOAc (3x).

  • Validation: The quench is complete and successful when the dark brown color of unreacted molecular iodine completely dissipates, leaving a clear or pale-yellow aqueous layer.

Step 5: Purification

  • Action: Wash the combined organic layers with 5% aqueous LiCl (3x) and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography (silica gel) to afford the pure product.

Troubleshooting & FAQs

Q1: My reaction stalls at 60-70% conversion when using NIS. How can I drive it to completion? A1: The 7-fluoro group withdraws electron density from the pyrrole ring, making it a poor nucleophile for neutral electrophiles like NIS[3]. If you must use NIS, switch the solvent from acetonitrile to DMF to better stabilize the polar transition state. However, the most robust solution is to switch to the KOH/I 2​ method, which forces the azaindole into a highly nucleophilic anionic state prior to iodination.

Q2: I am observing a significant amount of a di-iodinated byproduct. What causes this and how do I prevent it? A2: Over-iodination (typically at the C2 and C3 positions) occurs when there is a localized excess of the iodinating agent. Ensure the I 2​ solution is added dropwise with vigorous stirring. If the issue persists, reduce the equivalents of I 2​ from 1.1 to 1.05 and lower the reaction temperature to 0 °C during the addition phase.

Q3: During workup, my product degrades or turns dark brown. What is the mechanism of this degradation? A3: The dark brown color indicates the presence of trapped molecular iodine, which can cause oxidative degradation of the electron-rich pyrrole ring over time. Always quench thoroughly with a reducing agent like sodium thiosulfate or sodium ascorbate until the aqueous layer is completely colorless before extraction. Additionally, store the isolated 3-iodo-azaindole protected from light under an inert atmosphere (argon/nitrogen) at 2-8°C[4].

Q4: Can I use methanol as a solvent for this iodination? A4: While methanol has been successfully reported for the iodination of other azaindoles (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine) using NIS[3], the 7-fluoro derivative is inherently less reactive. Methanol can hydrogen-bond with the pyrrole nitrogen, potentially dampening its nucleophilicity. Aprotic polar solvents like DMF are strongly recommended for the 7-fluoro analog to maximize yield.

Q5: The isolated product has residual DMF that is difficult to remove under vacuum. How can I obtain a dry powder? A5: DMF has a high boiling point (153 °C) and can easily become trapped in the crystal lattice of the product. During the liquid-liquid extraction workup, wash the organic layer with a 5% aqueous solution of lithium chloride (LiCl) at least three times. LiCl effectively alters the partition coefficient, pulling DMF cleanly into the aqueous phase.

References
  • Title: Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC Source: nih.gov URL: 3

  • Title: Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 | Journal of Medicinal Chemistry Source: acs.org URL: 2

  • Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC Source: nih.gov URL:

  • Title: SARM1 activation and its downstream pathways are distinct in neuronal compartments Source: biorxiv.org URL: 1

  • Title: 956003-24-0 3-Iodo-1H-pyrrolo[2,3-c]pyridine AKSci Y4841 Source: aksci.com URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 7-Fluoro-1H-pyrrolo[2,3-c]pyridine Functionalization

Welcome to the Technical Support Center for the functionalization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 7-fluoro-6-azaindole). This scaffold is a highly prized bioisostere in drug discovery, frequently uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 7-fluoro-6-azaindole). This scaffold is a highly prized bioisostere in drug discovery, frequently utilized in the development of kinase and BET bromodomain inhibitors.

However, functionalizing this molecule presents unique regioselectivity challenges. The highly electronegative fluorine atom at the C7 position exerts a strong inductive pull (-I effect), which drastically alters the electronic landscape of the 6-azaindole core. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise, predictable functionalization.

FAQ 1: N-Alkylation and Protection (N1 vs. N6)

Q: When attempting N-alkylation of 7-fluoro-1H-pyrrolo[2,3-c]pyridine, I observe poor yields and mixtures of products. How can I selectively alkylate the N1 pyrrole nitrogen without interfering with the N6 pyridine nitrogen?

A: Understand the Electronic Causality. The regioselectivity between N1 and N6 is governed by their distinct electronic properties. N1 is a weakly acidic pyrrole-type nitrogen, while N6 is a basic pyridine-type nitrogen. In an unsubstituted 6-azaindole, N6 can act as a competing nucleophile. However, in 7-fluoro-1H-pyrrolo[2,3-c]pyridine, the C7-fluorine atom strongly withdraws electron density from the adjacent N6, significantly reducing its basicity and nucleophilicity.

To achieve exclusive N1-alkylation (or protection, such as Boc or SEM), you must deprotonate N1 to form the highly nucleophilic azaindolyl anion. Using a strong, non-nucleophilic base in a polar aprotic solvent ensures the N1-anion outcompetes the deactivated N6 for the electrophile.

Protocol 1: Regioselective N1-Boc Protection

This protocol utilizes visual cues to self-validate the deprotonation step.

  • Charge a flame-dried flask with 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Validation: Stir for 30 minutes; the cessation of hydrogen gas bubbling confirms complete formation of the N1-anion.

  • Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv).

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

FAQ 2: Electrophilic Aromatic Substitution (C3 Halogenation)

Q: I am trying to brominate the C3 position, but standard conditions (Br₂/AcOH or NBS) yield a mixture of C3-monobrominated and C2,C3-dibrominated products. How can I improve the regioselectivity?

A: Modulate the Oxidant Strength. Electrophilic Aromatic Substitution (EAS) in azaindoles kinetically favors the C3 position, as the pyrrole ring contains the Highest Occupied Molecular Orbital (HOMO) and is the most electron-rich region of the molecule. The C7-fluorine further deactivates the pyridine ring, reinforcing this preference. However, traditional reagents like Br₂ are often too harsh and reactive, leading to over-halogenation at the adjacent C2 position[1].

To achieve exclusive C3-halogenation, switch to Copper(II) bromide (CuBr₂) in acetonitrile. This mild, single-electron oxidant acts as both the halogen source and a Lewis acid, providing exquisite regiocontrol without over-halogenation[1].

Protocol 2: Regioselective C3-Bromination

This protocol leverages a phase-color change to validate product purification.

  • Dissolve 7-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous acetonitrile (0.1 M) at room temperature.

  • Add Copper(II) bromide (CuBr₂, 3.0 equiv) in one portion.

  • Stir the dark mixture at room temperature overnight (approx. 16 hours)[1].

  • Dilute the mixture with EtOAc and wash with a 10% aqueous solution of NH₄OH. Validation: The aqueous layer will turn deep blue (forming the [Cu(NH3​)4​]2+ complex), confirming the successful removal of copper salts.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield pure 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine.

FAQ 3: C-H Activation and Borylation (C2 Functionalization)

Q: I need to functionalize the C2 position. Direct metalation is failing. What is the most reliable method?

A: Leverage Sterically Directed Iridium Catalysis. Directed ortho-metalation (DoM) is challenging here because the N1 proton interferes, and the C7-F primarily activates the C5 position rather than the pyrrole ring. The most reliable method for C2-functionalization is Iridium-catalyzed C-H borylation.

By using the N1-Boc protected substrate (generated in Protocol 1), the bulky Boc group sterically blocks the C7/C5 positions and directs the active Iridium catalyst exclusively to the C2 position[2]. The resulting borylated product is highly stable and primed for downstream Suzuki-Miyaura cross-coupling.

Protocol 3: Ir-Catalyzed C2-Borylation
  • In a glovebox, combine N-Boc-7-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(OMe)(cod)]2​ (3 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 6 mol%) in a sealed vial.

  • Add anhydrous THF or MTBE (0.5 M).

  • Seal the vial, remove from the glovebox, and heat at 80 °C for 12-16 hours[2].

  • Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc to remove the Ir-catalyst), and concentrate to obtain the C2-Bpin derivative.

Data Presentation: Regioselectivity Troubleshooting Matrix

Target PositionReagent SystemElectronic/Steric CausalityTypical Outcome
N1 (Pyrrole) NaH, Boc₂O, DMFDeprotonation forms a hard nucleophile; N6 is deactivated by the C7-F inductive effect.>95% N1-Boc
C3 (Pyrrole) CuBr₂, MeCNC3 is the HOMO; the mild Cu(II) Lewis acid prevents C2-overreaction[1].Exclusive C3-Br
C2 (Pyrrole) [Ir(OMe)(cod)]2​ , B₂pin₂N1-Boc sterically blocks C7/C5; the Ir-catalyst is directed to the less hindered C2[2].High C2-Bpin yield

Visualizations

Workflow SM 7-Fluoro-1H-pyrrolo[2,3-c]pyridine N1 N1-Deprotonation (NaH, Boc2O) SM->N1 Base-driven C3 C3-Halogenation (CuBr2, MeCN) SM->C3 EAS Mechanism C2 C2-Borylation ([Ir], B2pin2) N1->C2 Steric Control Cross Suzuki Coupling (C2-Functionalization) C2->Cross Pd-Catalysis

Caption: Divergent regioselective functionalization workflows for 7-fluoro-1H-pyrrolo[2,3-c]pyridine.

LogicTree Issue Issue: Poor C3 Regioselectivity Check Using Br2 or NBS? Issue->Check Yes Result: C2/C3 Polyhalogenation Check->Yes Yes Fix Action: Switch to CuBr2 / MeCN Check->Fix No Yes->Fix Troubleshoot Success Result: Exclusive C3-Bromination Fix->Success Mild Oxidation

Caption: Troubleshooting logic tree for resolving polyhalogenation issues at the C3 position.

References

  • [1] Title: Regioselective Halogenation of 6-Azaindoles: Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives Source: Thieme Connect / Synlett URL:

  • [2] Title: Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles Source: PMC - NIH URL:

Sources

Troubleshooting

strategies to improve the stability of 7-azaindole boronic esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are bottlenecked by the notorious instability of 7-azaindole boroni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are bottlenecked by the notorious instability of 7-azaindole boronic esters.

The 7-azaindole scaffold is a privileged pharmacophore in kinase inhibitor design, but its electron-deficient nature and basic pyridine-like nitrogen make its boronic acid and ester derivatives highly susceptible to rapid degradation. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing you with field-proven, self-validating strategies to stabilize these critical intermediates.

Understanding the Mechanism of Failure

Before implementing a solution, we must understand the failure pathway. During standard Suzuki-Miyaura cross-coupling, 7-azaindole boronic esters often degrade into the protonated 7-azaindole scaffold before transmetalation can occur.

G A 7-Azaindole Boronic Ester B Hydrolysis (Base/H2O) A->B C 7-Azaindole Boronic Acid B->C D Protodeboronation C->D Fast (Side Reaction) F Transmetalation (Pd) C->F Desired Pathway E Degraded 7-Azaindole D->E G Cross-Coupled Product F->G

Fig 1: Competing pathways of 7-azaindole boronic esters during Suzuki-Miyaura cross-coupling.

Troubleshooting & FAQs

Q1: Why does my 7-azaindole pinacol boronic ester (Bpin) degrade to the protonated 7-azaindole before cross-coupling can occur? A: The degradation you are observing is protodeboronation . 7-azaindole systems are highly electron-deficient heteroaromatics. Under the basic aqueous conditions required for Suzuki-Miyaura coupling, the boronic ester first hydrolyzes to the boronic acid. The basic nitrogen in the azaindole ring facilitates the formation of a highly reactive, tetra-coordinate boronate anion RSC Publishing[1]. This intermediate undergoes rapid C-B bond cleavage (fragmentation) followed by protonation PubMed[2]. Because the ester hydrolysis step is often the dominant precursor to degradation, standard pinacol esters do not provide sufficient kinetic stability against this pathway University of Edinburgh[3].

Q2: If standard Bpin esters are unstable, what is the most reliable boron protecting group for 7-azaindole? A: The most robust solution is the use of N-methyliminodiacetic acid (MIDA) boronates American Chemical Society[4]. Unlike pinacol esters, which leave the boron atom sp²-hybridized and susceptible to nucleophilic attack by hydroxide, MIDA ligands coordinate to the boron atom via their nitrogen lone pair, rehybridizing the boron to a stable sp³ configuration Chem-Station[5]. This coordinative shielding completely deactivates the Lewis acidity of the boron center, making 7-azaindole MIDA boronates indefinitely stable on the benchtop and highly resistant to premature protodeboronation Sigma-Aldrich[6].

Q3: How do MIDA boronates participate in cross-coupling if the boron is deactivated? A: They operate via a "slow-release" mechanism PubMed[7]. When exposed to mild aqueous bases (like K₃PO₄ or NaHCO₃) at elevated temperatures, the MIDA boronate slowly hydrolyzes to release the active, sp²-hybridized 7-azaindole boronic acid in situSigma-Aldrich[6]. By carefully tuning the reaction conditions, the rate of this hydrolysis becomes the rate-limiting step. Consequently, the transient boronic acid is immediately consumed by the highly active Palladium catalytic cycle (transmetalation) before it has the opportunity to undergo protodeboronation University of Edinburgh[8].

G MIDA MIDA Boronate (sp3 hybridized) Base Mild Aq. Base (Slow Hydrolysis) MIDA->Base Active Active Boronic Acid (Transient) Base->Active Rate-Limiting Pd Pd Catalyst + Ar-X (Fast Transmetalation) Active->Pd Outcompetes Degradation Product Coupled Product Pd->Product

Fig 2: Slow-release mechanism of MIDA boronates preventing transient boronic acid accumulation.

Q4: I am restricted to using 7-azaindole Bpin esters for my library synthesis. How can I suppress protodeboronation without switching to MIDA? A: If you must use a Bpin ester, you must alter the electronic properties of the substrate and the kinetics of the catalytic cycle:

  • N-Protection : Mask the free pyrrole nitrogen of the 7-azaindole with a bulky or electron-withdrawing protecting group (e.g., Boc, SEM, or Tosyl) ChemRxiv[9]. This eliminates the nitrogen's ability to participate in proton-transfer relays and sterically hinders the approach of water/base.

  • Anhydrous Fluoride Activation : Avoid aqueous hydroxide or carbonate bases. Instead, use anhydrous conditions with fluoride sources (e.g., CsF or TBAF). Fluoride forms a stable fluoroboronate species that readily transmetalates without the hydrolytic pathways that lead to protodeboronation ACS Publications[10].

  • Highly Active Precatalysts : Use bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G2). These precatalysts rapidly form monoligated Pd(0) species, accelerating the oxidative addition and transmetalation steps to outcompete the background degradation rate NASC[11].

Data Presentation: Stability & Reactivity Comparison

Boron DerivativeBoron HybridizationBenchtop StabilityStability in Aqueous BaseRecommended Coupling Strategy
Boronic Acid [-B(OH)₂] sp²Poor (Days)Very Low (Rapid Degradation)Not recommended for 7-azaindole.
Pinacol Ester [-Bpin] sp²Moderate (Weeks)Low (Hydrolyzes to Acid)Anhydrous conditions, fast Pd catalysts, N-protection.
Trifluoroborate [-BF₃K] sp³High (Months)Moderate (Slow Release)Mild bases, alcoholic solvents.
MIDA Boronate [-BMIDA] sp³Excellent (Years)High (Controlled Slow Release)Aqueous K₃PO₄, slow-release Suzuki.

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems.

Protocol 1: Synthesis of 7-Azaindole MIDA Boronate

Objective: Convert an unstable 7-azaindole boronic acid/ester into a bench-stable MIDA boronate.

  • Setup : In a round-bottom flask equipped with a Dean-Stark trap, dissolve 7-azaindole boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv) in a 10:1 mixture of Toluene and DMSO.

  • Reflux : Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will remove water continuously, driving the complexation forward.

  • Reaction Monitoring : Reflux for 12-24 hours.

  • Validation Checkpoint : Take an aliquot and perform ¹¹B NMR. A successful conversion is validated by a chemical shift change from ~30 ppm (sp² hybridized boronic acid) to ~10 ppm (sp³ hybridized MIDA boronate).

  • Workup : Concentrate the toluene under reduced pressure. Precipitate the MIDA boronate by adding cold acetone or diethyl ether. Filter and dry the crystalline solid.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling

Objective: Couple the 7-azaindole MIDA boronate with an aryl halide without premature protodeboronation.

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 7-azaindole MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (7.5 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and H₂O (typically 5:1 v/v). The water is strictly required to slowly hydrolyze the MIDA group.

  • Heating : Heat the reaction to 60–80 °C under a nitrogen atmosphere.

  • Validation Checkpoint : Monitor via TLC or LC-MS. You should observe the slow, steady disappearance of the highly polar MIDA boronate spot, concurrent with the appearance of the cross-coupled product. Crucially, there should be minimal buildup of the intermediate boronic acid or the streaky baseline typical of the protodeboronated 7-azaindole scaffold.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Verify Source
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Verify Source
  • Mondal, K. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Sigma-Aldrich. MIDA Boronates: Slow-Release of Unstable Boronic Acids. Verify Source
  • Chem-Station.

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of pyrrolo[2,3-c]pyridine vs pyrazolo[3,4-d]pyrimidine scaffolds

Comparative Efficacy of Pyrrolo[2,3-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Targeted Therapeutics As a Senior Application Scientist in drug discovery, evaluating the structural nuances of nitrogenous hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Pyrrolo[2,3-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Targeted Therapeutics

As a Senior Application Scientist in drug discovery, evaluating the structural nuances of nitrogenous heterocycles is critical for optimizing target engagement, overcoming multidrug resistance (MDR), and tuning pharmacokinetic profiles. Two of the most privileged scaffolds in modern medicinal chemistry are pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-c]pyridine (6-azaindole). While both serve as exceptional bioisosteres for the adenine ring of ATP, their distinct electronic distributions and dipole moments dictate fundamentally different efficacies depending on the target class.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their target selectivity, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Structural & Mechanistic Paradigms

The efficacy of any kinase inhibitor is rooted in its ability to competitively bind the ATP-binding pocket, specifically forming hydrogen bonds with the backbone amides of the kinase hinge region.

Pyrazolo[3,4-d]pyrimidine: The Universal Adenine Mimetic The pyrazolo[3,4-d]pyrimidine core is a classic Type I ATP-competitive scaffold[1]. The arrangement of nitrogens perfectly mimics the N1 and N6 positions of adenine. This allows the scaffold to form robust bidentate hydrogen bonds with the hinge region of a vast array of kinases. Because of this universal mimicry, it serves as the foundation for highly potent inhibitors targeting Src family kinases (SFKs), mTOR, and EGFR[2][3][4]. Furthermore, derivatives of this scaffold have demonstrated a unique ability to directly interact with and inhibit P-glycoprotein (P-gp) ATPase activity, effectively overcoming multidrug resistance in cancer cells[5].

Pyrrolo[2,3-c]pyridine: The Selectivity Driver Pyrrolo[2,3-c]pyridine (6-azaindole) is a structural isomer of the more common 7-azaindole. Shifting the pyridine nitrogen from the 7-position to the 6-position drastically alters the electron density of the pyrrole NH (hydrogen bond donor) and shifts the molecular dipole moment[6]. While this shift can sometimes diminish affinity for standard kinase ATP pockets (such as LATS kinases, where 7-azaindoles are preferred)[6], it creates unique vectors for highly selective binding. This scaffold has shown exceptional efficacy in targeting Met kinase and BET bromodomains, where the altered geometry allows for precise interactions with specific active site residues (e.g., Asp1222 in Met kinase) that broader scaffolds cannot achieve[7][8].

G ATP ATP Molecule Kinase Target Kinase (Hinge Region) ATP->Kinase Binds Scaffold Inhibitor Scaffold (Pyrrolo/Pyrazolo) Scaffold->Kinase Competes Signaling Downstream Signaling (Src, mTOR, Met) Scaffold->Signaling Blocks Apoptosis Cell Cycle Arrest Scaffold->Apoptosis Induces Kinase->Signaling Phosphorylation Proliferation Tumor Proliferation Signaling->Proliferation Drives

Mechanism of ATP-competitive kinase inhibition by nitrogenous scaffolds.

Comparative Efficacy in Target Classes

To objectively compare these scaffolds, we must look at their performance across specific oncogenic targets. The table below summarizes quantitative experimental data from recent lead optimization campaigns.

ScaffoldRepresentative CompoundPrimary TargetBiochemical IC₅₀Key Cellular Efficacy & Phenotype
Pyrazolo[3,4-d]pyrimidine SI306Src / SFKsLow micromolarInduces apoptosis in invasive Glioblastoma (GBM) cells; crosses BBB[9].
Pyrazolo[3,4-d]pyrimidine 4-morpholino derivativesmTOR< 1 nM>1000-fold selectivity over PI3K-α; halts cellular proliferation[3].
Pyrrolo[2,3-c]pyridine Compound 4 (Pyridine N-oxide)Met Kinase1.3 nMPotent antiproliferative activity in Met-dependent GTL-16 gastric carcinoma[8].
Pyrrolo[2,3-c]pyridine Compound 27BET Bromodomain0.9 nMOvercomes endocrine resistance in ER+ breast cancer (MCF-7:CFR cells)[7].

Causality of Efficacy:

  • Glioblastoma & Src: The pyrazolo[3,4-d]pyrimidine compound SI306 is highly lipophilic, allowing it to cross the blood-brain barrier (BBB) and induce oxidative stress in patient-derived GBM cells, a feat difficult for more polar scaffolds[9][10].

  • Breast Cancer & BET: The pyrrolo[2,3-c]pyridine core in Compound 27 leverages a unique interaction in the BD1 domain of BET proteins. Its specific geometry prevents the off-target toxicity often seen with broader pan-kinase inhibitors, making it highly effective against fulvestrant-resistant breast cancer[7].

Experimental Workflow: Validating Inhibitor Efficacy

To ensure trustworthiness and scientific integrity, the evaluation of these scaffolds must rely on a self-validating experimental system. A simple IC₅₀ readout is insufficient; researchers must prove on-target engagement and rule out general cytotoxicity.

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Biochem 2. TR-FRET Kinase Assay (Calculate Z'-factor) Prep->Biochem Cellular 3. Cell Viability Assay (Target + Isogenic Control) Biochem->Cellular Mechanistic 4. Target Engagement (Western Blot / P-gp Efflux) Cellular->Mechanistic

Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Step-by-Step Methodology

Phase 1: Biochemical TR-FRET Kinase Assay Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common false-positive driver in heterocyclic screening.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the pyrrolo/pyrazolo compounds in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is strictly 1% (ruling out solvent toxicity).

  • Validation Control: Include Staurosporine (1 μM) as a positive control for complete inhibition, and a DMSO-only vehicle as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Reaction: Incubate the recombinant kinase (e.g., Src or Met), ATP (at the established Kₘ for the specific kinase to ensure competitive kinetics), and the substrate for 60 minutes at room temperature.

  • Detection: Add the Europium-labeled anti-phospho antibody. Read the emission ratio (665 nm / 615 nm) to calculate the IC₅₀ using a 4-parameter logistic curve fit.

Phase 2: Cellular Counter-Screening (Isogenic Validation) Causality: To prove that cell death is caused by specific kinase inhibition rather than general scaffold toxicity.

  • Seed a target-dependent cell line (e.g., GTL-16 for Met kinase) and a target-independent isogenic control cell line (e.g., N87 cells) at 2,000 cells/well.

  • Treat with the inhibitor for 72 hours.

  • Measure viability using an ATP-luminescence assay (e.g., CellTiter-Glo). A highly efficacious scaffold will show an IC₅₀ in the nanomolar range for the dependent line, and >10 μM for the independent line[8].

Conclusion

Choosing between a pyrazolo[3,4-d]pyrimidine and a pyrrolo[2,3-c]pyridine scaffold dictates the trajectory of a drug discovery program. Pyrazolo[3,4-d]pyrimidines are the workhorses of ATP-competitive inhibition, offering broad-spectrum potency and unique MDR-reversing properties via P-gp inhibition[5]. Conversely, pyrrolo[2,3-c]pyridines offer a nuanced geometric and electronic profile that, while potentially less universally active, provides the exacting selectivity required for complex targets like Met kinase and BET bromodomains[7][8].

References

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants (Basel). Available at:[Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Pharmaceutics. Available at:[Link]

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry. Available at:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at:[Link]

  • Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of selective LATS inhibitors via scaffold hopping. RSC Medicinal Chemistry. Available at:[Link]

Sources

Comparative

head-to-head comparison of different cross-coupling methods for 3-iodo-azaindoles

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare the performance, mechanistic causality, and experimental workflows of Suzuki-Miyaura, Sonogashira, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare the performance, mechanistic causality, and experimental workflows of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling methods for the functionalization of 3-iodo-azaindoles.

Introduction: The 3-Iodo-Azaindole Challenge

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole and purine, forming the core of numerous FDA-approved kinase inhibitors (e.g., vemurafenib, pexidartinib). Functionalization at the C3 position is critical for exploring structure-activity relationships (SAR). Electrophilic iodination of 7-azaindole using N-iodosuccinimide (NIS) cleanly yields 3-iodo-7-azaindole, setting the stage for palladium-catalyzed cross-coupling[1].

However, cross-coupling on this scaffold presents two distinct mechanistic challenges:

  • Catalyst Poisoning via N7: The pyridine-like nitrogen (N7) is a strong Lewis base that can coordinate to palladium centers, sequestering the catalyst and stalling the catalytic cycle.

  • Competing N1-Reactivity: The pyrrole-like nitrogen (N1) is acidic (pKa ~16) and nucleophilic when deprotonated, leading to off-target N-arylation/amination unless protected (e.g., Boc, Ts) or mitigated by highly selective ligands.

This guide compares three primary C3-functionalization strategies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—detailing how to overcome these inherent challenges.

Mechanistic Overview & Catalyst Selection

The high reactivity of the C3–I bond facilitates rapid oxidative addition to Pd(0), allowing for milder reaction conditions compared to bromides or chlorides. However, the choice of ligand is the defining factor for success:

  • Steric Shielding: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) are essential. Their sheer steric bulk prevents the formation of inactive bis-ligated Pd complexes and physically blocks the azaindole N7 atom from coordinating to the metal center[1].

  • Accelerated Reductive Elimination: In Buchwald-Hartwig aminations, the electron-rich nature of the azaindole ring creates a high activation barrier for C–N bond formation. Ligands with high bite angles or specific steric profiles (like BrettPhos) force the Pd center into a geometry that accelerates reductive elimination, preventing competitive protodeiodination[2].

Quantitative Performance Comparison

The following table summarizes the head-to-head performance of the three cross-coupling methodologies when applied to 3-iodo-7-azaindoles.

Coupling MethodTypical ReactantsOptimal Pd Catalyst / LigandBase & SolventYield RangeKey Mechanistic Advantage
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(OAc)₂ / SPhosK₃PO₄ (aq) in Toluene70–95%SPhos prevents N7-Pd coordination; biphasic water accelerates transmetalation[1].
Sonogashira Terminal AlkynesPd(PPh₃)₄ / CuIEt₃N or Cs₂CO₃ in DMF60–85%C–I bond allows mild heating; CuI facilitates rapid acetylide transfer[3].
Buchwald-Hartwig Amines, SulfonamidesPd₂(dba)₃ / BrettPhosNaOtBu in t-Amyl Alcohol40–75%Bulky ligands force C–N reductive elimination over competing N1-amination[2].

Visualizing the Divergent Workflows

The following diagram illustrates the divergent synthetic pathways from the core 3-iodo-7-azaindole pharmacophore.

G Start 3-Iodo-7-azaindole (Core Pharmacophore) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Biphasic Solvent Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts Amine Base Buchwald Buchwald-Hartwig (Amines/Sulfonamides) Start->Buchwald Pd Catalyst, Base Bulky Ligand Prod1 3-Aryl-7-azaindoles (Biaryl Kinase Inhibitors) Suzuki->Prod1 Prod2 3-Alkynyl-7-azaindoles (Fluorescent Probes) Sonogashira->Prod2 Prod3 3-Amino-7-azaindoles (NOX2 Inhibitors) Buchwald->Prod3

Divergent Pd-catalyzed cross-coupling pathways of 3-iodo-7-azaindole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes the causality behind the steps and built-in validation checks.

Protocol A: Suzuki-Miyaura C3-Arylation[1]

Best for: Constructing rigid biaryl systems for ATP-competitive kinase inhibitors.

  • Preparation: In an oven-dried Schlenk tube, combine 3-iodo-7-azaindole (1.0 equiv), arylboronic acid (1.2–1.5 equiv), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

    • Causality: A 1:2 ratio of Pd to SPhos ensures the formation of the active mono-ligated Pd(0) species while sterically shielding the metal from N7 coordination.

  • Atmosphere Exchange: Evacuate and backfill with inert N₂ gas three times.

  • Solvent Addition: Add degassed toluene and aqueous K₃PO₄ (3.0 equiv).

    • Causality: The biphasic system is crucial. Water hydrolyzes the boronic acid trimers (boroxines) and forms the reactive hydroxyboronate intermediate required for transmetalation.

  • Reaction: Stir aggressively at 100 °C for 3–5 hours.

  • Validation Check: Analyze via LC-MS. The reaction is self-validating if the starting material peak disappears and is replaced by the M+H peak of the product. The absence of a deiodinated azaindole mass indicates successful suppression of protodeiodination.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sonogashira C3-Alkynylation[3]

Best for: Installing rigid linear linkers or creating precursors for cyclization (e.g., pyrimidine derivatives).

  • Preparation: To a flame-dried flask, add N-protected 3-iodo-7-azaindole (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

    • Causality:N-protection (e.g., Tosyl or Boc) is highly recommended here to prevent the basic conditions from deprotonating N1, which can lead to unwanted side reactions with the alkyne.

  • Reagent Addition: Add degassed DMF, followed by the terminal alkyne (1.5 equiv) and Et₃N (3.0 equiv).

  • Reaction: Stir at 80 °C for 12–18 hours.

    • Causality: The highly reactive C–I bond undergoes rapid oxidative addition. CuI reacts with the terminal alkyne and Et₃N to form a copper acetylide, which transmetalates the alkyne onto the palladium center.

  • Validation Check: TLC monitoring (Hexane/EtOAc). The product typically exhibits intense blue-to-green fluorescence under UV light (365 nm) due to the extended conjugated system[3].

  • Workup: Quench with saturated aqueous NH₄Cl to complex and remove copper salts. Extract with DCM, dry, and purify.

Protocol C: Buchwald-Hartwig C3-Amination[2]

Best for: Synthesizing NOX2 inhibitors and exploring H-bond donor/acceptor vectors.

  • Preparation: In a glovebox, combine 3-iodo-7-azaindole (1.0 equiv), amine/sulfonamide (1.2 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed t-amyl alcohol.

    • Causality:t-Amyl alcohol is a bulky, non-nucleophilic solvent that supports high reaction temperatures without participating in competitive etherification.

  • Reaction: Seal the vessel and heat at 110 °C for 16 hours.

    • Causality: High thermal energy is required to push the difficult C–N reductive elimination step, which is otherwise thermodynamically hindered by the electron-rich azaindole core.

  • Validation Check: Monitor by LC-MS. If significant amounts of 7-azaindole (deiodinated byproduct) are observed, the reductive elimination is too slow, indicating a need to switch to a more sterically demanding ligand (e.g., tBuXPhos).

  • Workup: Filter the crude mixture through a Celite pad to remove Pd black, concentrate under reduced pressure, and purify via reverse-phase HPLC.

References

  • A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins | The Journal of Organic Chemistry - ACS Public
  • Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. thieme-connect.com.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC. nih.gov.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Executive Summary This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS No. 1190321-05-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS No. 1190321-05-1). As a halogenated heterocyclic compound, this substance requires rigorous disposal procedures to mitigate risks to personnel and the environment. The core directive is to treat this compound as a hazardous chemical waste, necessitating disposal via high-temperature incineration through a licensed environmental management facility. This guide details the necessary risk assessment, personal protective equipment (PPE), spill management, and a full disposal workflow designed for researchers and drug development professionals.

Section 1: Hazard Identification and Risk Assessment

7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolopyridine class of compounds. This family of molecules is known for a wide spectrum of biological activities, including potential anticancer properties.[1][2] This biological activity inherently suggests that the compound should be handled as if it were cytotoxic or pharmacologically potent. Its structure, containing both fluorine and iodine, classifies it as a halogenated organic compound, which carries specific disposal requirements and environmental concerns.[3][4]

Causality of Hazards:

  • Pyrrolopyridine Core: This heterocyclic system is a common scaffold in pharmacologically active agents. Its biological activity is the primary reason for treating it as a potentially hazardous substance, with risks including irritation and unknown long-term toxicities.[1]

  • Fluorine and Iodine Substituents: Upon combustion, halogenated compounds can form highly corrosive and toxic acid gases, such as hydrogen fluoride (HF) and hydrogen iodide (HI). Improper incineration without specialized off-gas scrubbing can lead to significant environmental damage and equipment corrosion.

  • Environmental Persistence: Many heterocyclic pharmaceuticals are water-soluble and can persist in the environment, posing risks to aquatic ecosystems.[4] Therefore, release to drains or land is unacceptable.

| Hazard Profile: 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine | | :--- | :--- | | Chemical Identity | 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine[5] | | CAS Number | 1190321-05-1[5] | | Molecular Formula | C₇H₄FIN₂[6] | | Physical Hazards | Not fully characterized. Assume combustible. | | Health Hazards | Based on analogous structures (e.g., pyridine, halogenated heterocycles), assume it is harmful if swallowed, inhaled, or in contact with skin.[7] Causes skin and serious eye irritation. Due to its use in drug development, handle as a potentially cytotoxic agent.[8][9] | | Environmental Hazards | Halogenated organic compounds are regulated and can be persistent.[4][10] Toxic to aquatic life. |

Section 2: Personnel Protection and Safe Handling

Given the compound's potential cytotoxicity and irritant properties, strict adherence to safety protocols is mandatory. All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.

Table of Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin absorption. Double gloving is a best practice when handling potent compounds.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Lab Coat Certified flame-resistant, buttoned, with tight cuffsProtects skin and personal clothing from contamination.
Respiratory Protection Not required if handled exclusively in a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary.Ensures inhalation exposure is minimized.

Section 3: Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (Inside a Chemical Fume Hood):

  • Alert & Restrict: Alert personnel in the immediate area. Keep the fume hood sash at the lowest practical height.

  • Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand.

  • Decontaminate: Gently wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Collect Waste: Place all contaminated materials (absorbent, wipes, gloves) into a designated, sealed, and clearly labeled hazardous waste container.

For Large Spills (Outside a Fume Hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without EHS guidance and specialized equipment.

Section 4: Comprehensive Disposal Workflow

The guiding principle for the disposal of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is that it must be treated as regulated hazardous waste. The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of halogenated organic compounds (HOCs).[10]

Step 4.1: Waste Characterization and Segregation

Proper segregation is the most critical first step. It prevents dangerous reactions, ensures regulatory compliance, and can reduce disposal costs.[11]

  • Pure Compound/Concentrated Solutions: Collect all unused solid compound and concentrated organic solutions in a dedicated, sealed waste container labeled "Halogenated Organic Waste."

  • Contaminated Labware: This includes items like pipette tips, contaminated gloves, absorbent paper, and empty vials. These must be placed in a separate, clearly labeled solid hazardous waste container. Do not mix with non-hazardous lab trash.

  • Dilute Aqueous Solutions: Avoid generating aqueous waste streams where possible. If unavoidable, collect in a separate "Halogenated Aqueous Waste" container. DO NOT pour down the drain.[11][12]

Step 4.2: Decontamination of Reusable Equipment

Glassware and other equipment must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residue. This rinse solvent must be collected as halogenated organic waste.

  • Wash: Wash the rinsed equipment thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 4.3: Primary Disposal Pathway: High-Temperature Incineration

For all forms of waste containing 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (solid, organic solutions, contaminated materials), the only acceptable disposal method is high-temperature incineration at a licensed hazardous waste facility.[3][13]

Causality: This method is required because it ensures the complete destruction of the complex heterocyclic molecule. Licensed facilities are equipped with specialized scrubbers to neutralize the HF and HI acid gases that are produced during combustion, preventing their release into the atmosphere.[14]

Step 4.4: Packaging and Labeling for Disposal
  • Container Selection: Use chemically compatible, leak-proof containers with secure lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also list all chemical constituents and their approximate percentages. Consult your institution's EHS for specific labeling requirements and potential EPA waste codes (e.g., F-listed codes for certain halogenated solvents if used).[15]

  • Accumulation: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management service.

Section 5: Disposal Process Visualization

The following diagram outlines the decision-making workflow for the proper disposal of waste generated from work with 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

G cluster_0 Waste Generation Point cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Package & Label cluster_3 Step 3: Final Disposal start Generate Waste Containing 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine char Characterize Waste Type start->char pure Pure Compound or Concentrated Organic Solution char->pure Solid/Conc. contaminated Contaminated Solids (Gloves, Tips, Vials) char->contaminated Solid Labware aqueous Dilute Aqueous Solution char->aqueous Aqueous package_org Container: 'Halogenated Organic Waste' pure->package_org package_solid Container: 'Contaminated Solid Waste' contaminated->package_solid package_aq Container: 'Halogenated Aqueous Waste' aqueous->package_aq ehs Store in Satellite Accumulation Area for EHS Pickup package_org->ehs package_solid->ehs package_aq->ehs incinerate High-Temperature Incineration (Licensed Facility) ehs->incinerate

Caption: Disposal workflow for 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Safety Data Sheet: Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Iodine Recycling Business. Godo Shigen Co., Ltd. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Pyridine, 3-fluoro-, 1-oxide. PubChem. [Link]

  • Safety Data Sheet: Iodine solution. Carl ROTH. [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive UK. [Link]

  • Process for the removal of iodine
  • How do you dispose of the iodine-starch complex after a redox titration? Reddit. [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland. [Link]

  • 7.2 Organic Solvents. Princeton University Environmental Health and Safety. [Link]

  • OFFICE OF ENVIRONMENTAL SUSTAINABILITY, Inspector's Report on a Licence Application. Environmental Protection Agency, Ireland. [Link]

  • Evaluation Report: Pyridalyl. Food Safety Commission of Japan. [Link]

Sources

Handling

Personal protective equipment for handling 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

As a Senior Application Scientist, I approach the handling of complex halogenated heterocycles not merely as a regulatory checklist, but as a critical parameter for both operator safety and experimental success. 7-Fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex halogenated heterocycles not merely as a regulatory checklist, but as a critical parameter for both operator safety and experimental success. 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190321-05-1), frequently referred to as 7-fluoro-3-iodo-6-azaindole, is a highly valuable building block in medicinal chemistry, particularly for kinase inhibitor synthesis and transition-metal-catalyzed cross-coupling reactions [3].

However, the presence of both fluorine and iodine on the azaindole core introduces specific handling challenges. The C-I bond is photolabile and susceptible to oxidative degradation, while the compound presents acute skin, eye, and respiratory hazards (H315, H319, H335). The following guide synthesizes field-proven operational methodologies with rigorous chemical safety standards to ensure self-validating, secure workflows.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the chemical's behavior in both its dry state and when dissolved in organic solvents. We do not just wear gloves; we build a chemical barrier system based on causality and permeation kinetics.

PPE CategorySpecification & StandardCausality & Scientific Justification
Hands Double Nitrile Gloves (Min. 0.11 mm thickness)Halogenated heterocycles, when dissolved in common coupling solvents (e.g., DMF, DMSO), rapidly permeate latex. Double-gloving provides a critical temporal buffer for doffing the outer glove in the event of a splash without compromising the inner barrier.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Airborne micro-dust from the lyophilized powder can cause severe ocular irritation (H319).
Body Flame-Resistant Lab Coat (NFPA 2112)Standard poly-blend coats can melt into the skin if exposed to flash fires during highly reactive cross-coupling setups. 100% cotton or Nomex is required.
Respiratory N95/P100 Particulate Respirator Required only if weighing outside a certified fume hood (which is strictly prohibited under standard operational protocols) to prevent inhalation of irritating dust (H335).

Operational Workflow & Handling Protocol

To ensure absolute safety and reagent integrity, we apply the American Chemical Society’s (ACS) RAMP methodology: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies [2].

Step-by-Step Handling Methodology
  • Environmental Isolation: Conduct all weighing and transfer operations inside a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s. This minimizes the risk of inhaling the irritating azaindole dust.

  • Static Mitigation: Halogenated powders often carry static charges, causing them to "jump" and contaminate the workspace. Use an anti-static zero-stat gun on the weighing paper/boat before dispensing.

  • Photolytic Protection: The C-I bond is inherently photolabile. Ambient UV/visible light can induce homolytic cleavage, generating reactive iodine radicals and degrading the reagent. Weigh the compound using amber glassware or under low-light conditions.

  • Inert Atmosphere Assembly: If the compound is being prepared for a palladium-catalyzed cross-coupling reaction, transfer the weighed solid immediately to a Schlenk flask or septum-sealed vial. Purge with ultra-high-purity Argon (Ar) or Nitrogen (N₂) to prevent oxidative degradation of the iodine substituent.

HandlingWorkflow Start Initiate Protocol: 7-Fluoro-3-iodo-6-azaindole RAMP RAMP Risk Assessment (ACS Guidelines) Start->RAMP Hood Verify Fume Hood Face Velocity (0.4-0.6 m/s) RAMP->Hood PPE Don Specialized PPE (Double Nitrile, Goggles) Hood->PPE Weigh Static-Free Weighing (Anti-static boat/ionizer) PPE->Weigh Transfer Transfer to Inert Atmosphere (Ar/N2) Weigh->Transfer Minimize light exposure

Figure 1: Operational workflow for the safe handling of photolabile halogenated azaindoles.

Spill Management & Decontamination Protocol

A self-validating safety system assumes spills will happen and pre-engineers the response. If 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is spilled:

  • Isolate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw over the spill area.

  • PPE Upgrade: Verify double-gloving. If the spill is large and outside the hood, don a P100 respirator before approaching.

  • Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard. Lightly dampen an absorbent pad with an inert, high-boiling solvent (like isopropanol) and gently place it over the powder to suppress dust.

  • Collection: Carefully fold the pad inward, capturing the dampened solid. Place all contaminated materials into a compatible, sealable secondary container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any acidic byproducts, followed by a thorough wipe-down with soap and water.

Disposal Plan

Halogenated organic compounds require strict segregation from standard organic waste streams. Mixing fluorinated/iodinated compounds with incompatible waste can lead to the generation of highly toxic halogen gases or explosive mixtures [1].

Step-by-Step Disposal Methodology
  • Segregation: Direct all unused powder, contaminated solvents, and reaction byproducts into a dedicated, clearly labeled "Halogenated Organic Waste" carboy.

  • Labeling: The waste label must explicitly state the presence of Fluorine (F) and Iodine (I) to ensure downstream processing facilities apply the correct incineration protocols.

  • Secondary Containment: Store the halogenated waste container in a secondary containment tray away from strong oxidizing agents and strong bases.

DisposalTree Waste Chemical Waste Generated Check Contains 7-Fluoro-3-iodo- 1H-pyrrolo[2,3-c]pyridine? Waste->Check Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes (>0.1%) NonHalogenated Standard Organic Waste Stream Check->NonHalogenated No Label Label: Contains F, I (Toxic/Irritant) Halogenated->Label Incinerate High-Temp Incineration (EPA Compliant) Label->Incinerate

Figure 2: Decision tree for the segregation and disposal of halogenated chemical waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • American Chemical Society (ACS). "Safety Guidelines for the Chemistry Professional." ACS Chemical Safety Resources. Available at: [Link]

  • NextSDS Chemical Database. "7-Fluoro-3-iodo-6-azaindole (CAS: 1190321-05-1) Safety Information." NextSDS. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.